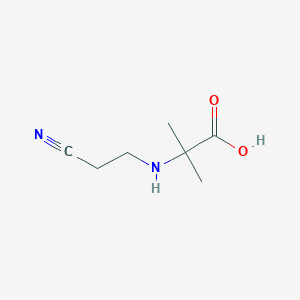

2-(2-Cyanoethylamino)-2-methylpropanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Cyanoethylamino)-2-methylpropanoic acid” often involves complex chemical reactions. For instance, Ethyl cyanoacetate can be prepared in various ways, including Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, or Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids .Applications De Recherche Scientifique

1. Application in Organic Synthesis

2-(2-Cyanoethylamino)-2-methylpropanoic acid plays a role in organic synthesis. For example, it's involved in the Beta-glycosidation of sterically hindered alcohols. This process uses 2-chloro-2-methylpropanoic ester as a steering group in the Schmidt glycosidation reaction, facilitating the glycosidation of various alcohols under mild, acidic conditions to yield high-purity glycoside products (Szpilman & Carreira, 2009).

2. In Peptide Synthesis

The compound is utilized in peptide synthesis, particularly in the formation of peptidotriazoles. The regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is an important method for synthesizing 1H-[1,2,3]-triazoles, with 2-azido-2-methylpropanoic acid being a key component. This reaction is compatible with solid-phase peptide synthesis on polar supports (Tornøe, Christensen, & Meldal, 2002).

3. In Chemical Kinetics Studies

This compound has been used in studies focusing on chemical kinetics. For example, in the investigation of one-electron oxidation of carboxylic acids, where the reactivity and influence of structural effects on the side-chain fragmentation were explored (Bietti & Capone, 2008).

4. In Biocatalytic Reactions

It is involved in biocatalytic reactions, such as the highly selective transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates. This process uses specific enzymes for regioselective acylation and deacylation, yielding high-efficiency monoacylated products (Kumar et al., 2015).

5. In Thermodynamics Research

The compound has also been studied in thermodynamics, specifically in the measurement and prediction of thermochemical properties of monocarboxylic acids. This research involves understanding the standard molar enthalpies of various carboxylic acids, including derivatives of 2-methylpropanoic acid (Verevkin, 2000).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of amino acid functionalised 2′-amino-lna derivatives . These derivatives have shown a marked increase in thermal stability when binding to DNA/RNA complements .

Mode of Action

It’s known that the nitrogen in the 2′-position of 2′-amino-lna monomers provides an excellent handle for functionalisation . This suggests that 2-(2-Cyanoethylamino)-2-methylpropanoic acid might interact with its targets by forming bonds that enhance stability.

Biochemical Pathways

It’s known that similar compounds play a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that modifications of nucleotide building blocks may increase the stability towards nuclease degradation, affinity for complementary strands, potency, and biodistribution of therapeutic oligonucleotides .

Result of Action

Similar compounds have shown to induce a marked increase in thermal stability when binding to dna/rna complements . This suggests that this compound might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . Therefore, the aqueous environment could potentially influence the stability and efficacy of this compound.

Propriétés

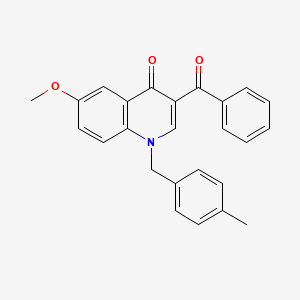

IUPAC Name |

2-(2-cyanoethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,6(10)11)9-5-3-4-8/h9H,3,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSMPLVCKLEQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544793 | |

| Record name | N-(2-Cyanoethyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170123-25-8 | |

| Record name | N-(2-Cyanoethyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2459536.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-cyano-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2459542.png)

![methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2459544.png)

![6-{[4-(2-chlorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2459547.png)

![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)

![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)